![molecular formula C12H13N3O2 B2646183 methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate CAS No. 287176-87-8](/img/structure/B2646183.png)
methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities and are used in the development of a variety of drugs .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, one study describes the synthesis of 4,4’- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific products .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, relative density, and solubility in water and organic solvents can be measured .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate” could potentially be used in the synthesis of indole derivatives .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using this compound, have been applied for the treatment of cancer cells . They have attracted increasing attention in recent years due to their biologically active properties .
Treatment of Microbes
Indole derivatives also have applications in the treatment of microbes . They show various biologically vital properties, making them suitable for this purpose .
Treatment of Different Types of Disorders
Indole derivatives are used in the treatment of different types of disorders in the human body . This highlights the importance of the compound “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate” in medical applications .
Antileishmanial and Antimalarial Applications
The compound has potential antileishmanial and antimalarial applications . A molecular simulation study showed that compound 13, which could be related to “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate”, has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Cytotoxic Activity
Some derivatives of the compound showed promising cytotoxic activity . This makes it a potential candidate for the development of new cytotoxic drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-(5-methyl-1-phenylpyrazol-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-8-11(13-12(16)17-2)14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJDORQFIWZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727315 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate | |
CAS RN |
287176-87-8 | |
Record name | methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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